(2S,4S)-2-(Azidomethyl)-4-phenyloxolane
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Overview
Description
(2S,4S)-2-(Azidomethyl)-4-phenyloxolane is a chiral compound that features an azidomethyl group and a phenyl group attached to an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2-(Azidomethyl)-4-phenyloxolane typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the azidation of a suitable precursor, such as a chiral alcohol or halide, using sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) or acetonitrile. The reaction is often carried out at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as chromatography or crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-2-(Azidomethyl)-4-phenyloxolane can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium Azide (NaN3): Used for azidation reactions.
Lithium Aluminum Hydride (LiAlH4): Used for reduction of the azido group.
Copper(I) Catalysts: Used in cycloaddition reactions to form triazoles.
Major Products
Amines: Formed from the reduction of the azido group.
Triazoles: Formed from cycloaddition reactions involving the azido group.
Scientific Research Applications
(2S,4S)-2-(Azidomethyl)-4-phenyloxolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the field of click chemistry.
Biology: Employed in the study of biological processes through bioorthogonal chemistry, where it can be used to label biomolecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S,4S)-2-(Azidomethyl)-4-phenyloxolane depends on the specific reactions it undergoes. For example, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles to form triazoles. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
(2R,4R)-2-(Azidomethyl)-4-phenyloxolane: The enantiomer of (2S,4S)-2-(Azidomethyl)-4-phenyloxolane, with similar chemical properties but different stereochemistry.
(2S,4S)-2-(Azidomethyl)-4-methyloxolane: A similar compound with a methyl group instead of a phenyl group.
(2S,4S)-2-(Azidomethyl)-4-phenyltetrahydrofuran: A related compound with a tetrahydrofuran ring instead of an oxolane ring.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both an azidomethyl group and a phenyl group. This combination of features makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
(2S,4S)-2-(azidomethyl)-4-phenyloxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c12-14-13-7-11-6-10(8-15-11)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2/t10-,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWKLWJQUUAMRW-MNOVXSKESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1CN=[N+]=[N-])C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CO[C@@H]1CN=[N+]=[N-])C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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